molecular formula C7H14ClNO2 B1432394 (R)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 1431699-60-3

(R)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1432394
M. Wt: 179.64 g/mol
InChI Key: GSRIGVRKLONTDM-OGFXRTJISA-N
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Description

“®-2-ethylpyrrolidine-2-carboxylic acid hydrochloride” is likely a derivative of pyrrolidine, which is a cyclic secondary amine . The “R” in the name indicates the absolute configuration of the chiral center in the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrrolidine ring, a five-membered ring with one nitrogen atom . The “2-ethyl” indicates an ethyl group attached to the second carbon in the ring, and the “2-carboxylic acid” indicates a carboxylic acid group also attached to the second carbon . The hydrochloride indicates that the compound is a salt, with a chloride ion paired with the protonated amine on the pyrrolidine ring .


Chemical Reactions Analysis

As an amine, this compound would be expected to participate in typical amine reactions, such as acid-base reactions . The carboxylic acid group could undergo reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . As a salt, it would likely be solid at room temperature and soluble in water . The presence of the polar carboxylic acid group and the charged amine would also influence its properties .

Scientific Research Applications

Pharmacological Profiles and Antithrombotic Applications

  • Pharmacological Profiles

    Research has explored the pharmacological profiles of compounds structurally related to "(R)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride," focusing on their potential as serotonin (5-HT) receptor antagonists. For instance, studies on R-96544, an active metabolite of a novel 5-HT2A receptor antagonist, demonstrated its efficacy in inhibiting platelet aggregation, suggesting potential applications in cardiovascular diseases (Ogawa et al., 2002).

  • Antithrombotic Effects

    Further research on the effects of R-102444 and its metabolite R-96544, potent and selective 5-HT2A receptor antagonists, showed their capability to inhibit the progression of experimental pancreatitis, indicating a broader therapeutic potential beyond cardiovascular implications (Ogawa et al., 2005).

Chemical Synthesis and Organic Chemistry Applications

  • Enantioselective Synthesis

    Studies on the enantioselective C−H oxidation of arylalkanes highlight the utility of chiral Mn-aminopyridine complexes in organic synthesis, showcasing the relevance of related structures in facilitating chemically selective transformations (Talsi et al., 2017).

  • Epoxidation Mechanisms

    Research into iron-catalyzed enantioselective epoxidations with various oxidants underscores the importance of understanding different active species and mechanisms in chemical synthesis, with implications for the development of environmentally friendly catalytic processes (Zima et al., 2017).

Analytical Chemistry and Material Science

  • Electrogenerated Chemiluminescence

    Investigations into electrogenerated chemiluminescence derivatization reagents for carboxylic acids and amines propose novel approaches for high-performance liquid chromatography, demonstrating the potential for advanced analytical techniques in chemistry (Morita & Konishi, 2002).

  • Supercritical Fluid Interactions

    A systematic study on the interactions between natural antioxidants and synthetic polymers in supercritical media provides insights into the development of new materials for various applications, including selective stationary phases for chromatography (Rodríguez-Meizoso et al., 2007).

Future Directions

The future directions for this compound would depend on its properties and potential applications. It could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

(2R)-2-ethylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-7(6(9)10)4-3-5-8-7;/h8H,2-5H2,1H3,(H,9,10);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRIGVRKLONTDM-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(CCCN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride
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(R)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride
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(R)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(R)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(R)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(R)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride

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